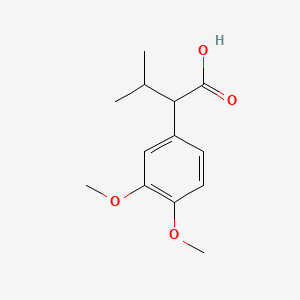

2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid

Description

Evolution of Dimethoxyphenyl Carboxylic Acid Derivatives in Scientific Research

The incorporation of 3,4-dimethoxyphenyl groups into carboxylic acid frameworks has been a strategic focus in organic chemistry since the early 20th century. Early work, such as the 1938 synthesis of 1,4-di-(3',4'-dimethoxyphenyl)-butanone-2, demonstrated the feasibility of constructing complex aryl-aliphatic systems. By the mid-2000s, researchers at the Shenyang Research Institute of Chemical Industry developed 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, showcasing the antimicrobial potential of these architectures.

A critical breakthrough came with the development of verapamil intermediates, where 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile served as a precursor to calcium channel blockers. This underscored the value of branched-chain dimethoxyphenyl carboxylic acids in drug discovery. Parallel advancements in heterocyclic chemistry, such as the synthesis of 1,2,4-oxadiazole derivatives, further expanded applications by enabling the creation of bioisosteres with improved pharmacokinetic profiles.

Table 1: Key Developments in Dimethoxyphenyl Carboxylic Acid Research

Discovery Timeline and Literature Emergence

The specific compound 2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid first appeared in synthetic organic literature as part of efforts to optimize verapamil production. Patent CN103570583A (2013) detailed a novel route to its nitrile precursor, 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile, via free radical addition using 4-(2-methallyl)-1,2-benzenediol. This method addressed limitations in traditional guaiacol-based approaches, which suffered from low yields and harsh reaction conditions.

Structural analogs, such as 4-(3,4-dimethoxyphenyl)butanoic acid (CAS 13575-74-1) and 3-(3,4-dimethoxyphenyl)-3-methylbutanoic acid (CAS 33214-44-7), were characterized in subsequent years, with melting points and spectroscopic data cataloged in public databases. The parent compound’s emergence in peer-reviewed journals remains limited, suggesting its primary role as an intermediate rather than a final bioactive agent.

Significance in Modern Organic and Medicinal Chemistry

In drug discovery, the 3,4-dimethoxyphenyl moiety confers enhanced membrane permeability due to its lipophilic character, while the carboxylic acid group enables salt formation for improved solubility. This balance makes 2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid valuable for:

- Calcium channel blocker synthesis : As a verapamil precursor, it contributes to cardiovascular drug development.

- Heterocyclic scaffold construction : The acid serves as a starting material for oxadiazoles and thiazoles, which exhibit antitumor and antimicrobial activities.

- Structure-activity relationship (SAR) studies : Methyl branching at the β-position allows researchers to probe steric effects on target binding.

In agrochemistry, derivatives like 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid demonstrate fungicidal activity at 375 g ai/ha, highlighting the pharmacophore’s versatility. The compound’s synthetic flexibility—amenable to esterification, amidation, and cyclization—ensures its continued relevance in both academic and industrial settings.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8(2)12(13(14)15)9-5-6-10(16-3)11(7-9)17-4/h5-8,12H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNHIRIAXDSTAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method includes the use of Grignard reagents, where 3,4-dimethoxybenzaldehyde reacts with a Grignard reagent followed by acid hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- CAS Number : 92157-19-2

The compound features a dimethoxyphenyl moiety attached to a 3-methylbutanoic acid backbone, which contributes to its distinct physicochemical properties. These properties make it suitable for various applications in medicinal chemistry and pharmacology.

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly in the areas of anti-inflammatory and analgesic activities. Preliminary studies suggest that it may interact with specific biological targets, influencing pathways related to inflammation and pain management.

- Case Study : Research has indicated that derivatives of compounds similar to 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in developing anti-inflammatory drugs .

Drug Development

Due to its structural similarities with known pharmaceutical agents, this compound is being explored for its role in drug development, particularly as a lead compound or as part of combinatorial chemistry approaches.

- Example : Its structural features make it a candidate for synthesizing novel derivatives with enhanced therapeutic profiles. The modification of the methoxy groups can lead to variations that may improve binding affinity to target receptors .

The compound's interactions with various biological systems have been assessed through binding affinity studies and cellular assays. These investigations are crucial for understanding its mechanism of action and optimizing its therapeutic applications.

- Research Findings : Interaction studies have shown that the compound binds effectively to certain enzymes involved in metabolic pathways, indicating its potential use in metabolic disorder treatments.

Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid | Dimethoxyphenyl group | Potential anti-inflammatory activity |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Contains a dimethoxyphenyl group | Lacks the methylbutanoic acid backbone |

| 4-(4-Methoxyphenyl)butanoic acid | Features a methoxyphenyl group | Different substitution pattern |

This table highlights the unique aspects of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

Key Compounds :

2-(4-Methoxyphenyl)-3-methylbutanoic acid: Differs in methoxy substitution (4-methoxy vs. 3,4-dimethoxy).

These derivatives are studied for pesticidal activity, suggesting halogenation enhances bioactivity compared to methoxy-substituted analogs .

2-(3,4-Dimethylphenyl)-3-methylbutanoic acid: Methyl groups replace methoxy substituents, reducing polarity and oxidative stability. Likely exhibits lower solubility in polar solvents compared to dimethoxy analogs .

Structural Comparison Table :

Backbone Modifications in Butanoic Acid Derivatives

2-(3,4-Dimethoxyphenyl)butanoic acid (CAS 653572-61-3): Lacks the 3-methyl branch, resulting in a linear carbon chain. Similarity score of 0.96 to the target compound, suggesting comparable electronic properties but differences in steric effects .

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid (CAS 1181635-62-0): Fluorine substituent increases electronegativity and metabolic stability. Methyl branching at both phenyl and butanoic acid positions may enhance steric shielding .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated that it may possess antimicrobial , antioxidant , and anti-inflammatory properties, making it a candidate for therapeutic applications.

- Molecular Formula : C13H18O4

- Molecular Weight : Approximately 238.28 g/mol

- Structural Features : The compound features a dimethoxy-substituted phenyl group and a methylbutanoic acid moiety, which may influence its biological activity.

Antimicrobial Properties

Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid exhibits significant antimicrobial activity. It is effective against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings. The exact mechanism involves the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro, indicating its capability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.

Study on Anticancer Potential

A study investigated the anticancer potential of compounds structurally similar to 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating strong inhibitory potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TAJ4 | MCF-7 | 3.18 ± 0.11 |

| TAJ4 | HeLa | 8.12 ± 0.43 |

These findings support further investigation into the therapeutic applications of this compound in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid | C13H18O4 | Dimethoxy substitution pattern |

| 2-(2,5-Dimethoxyphenyl)-3-methylbutanoic acid | C13H18O4 | Different methoxy positioning |

| 3-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid | C13H18O4 | Variation in the position of the dimethoxy group |

The unique structural features of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid may enhance its biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves coupling dimethoxyphenyl precursors with methylbutanoic acid derivatives via esterification or alkylation. For example, triazole-thioacetic acid analogs with dimethoxyphenyl groups are synthesized by reacting substituted phenylboronic esters with thioacetic acid intermediates under controlled temperatures (40–60°C) and inert atmospheres . Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or THF), and reaction time to improve yields (>70%). Purity is validated via HPLC or TLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves methoxy and methylbutanoic proton environments. X-ray crystallography confirms stereochemistry and intermolecular interactions, as demonstrated for related dimethoxyphenyl compounds (e.g., monoclinic P21/c space group, unit cell parameters a = 21.977 Å, b = 12.2295 Å) . Mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₈O₄, MW 238.29) .

Q. How can researchers screen the antimicrobial activity of 2-(3,4-Dimethoxyphenyl)-3-methylbutanoic acid?

- Methodological Answer : Use in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and assess minimum inhibitory concentrations (MIC) via turbidimetry. Include positive controls (e.g., fluconazole) and validate results with triplicate experiments. Structure-activity relationships (SAR) can be inferred by comparing dimethoxy substitution patterns to triazole derivatives with known antifungal activity .

Advanced Research Questions

Q. What challenges arise in synthesizing stereoisomers of this compound, and how can enantiomeric purity be ensured?

- Methodological Answer : Steric hindrance from the 3-methyl group complicates chiral center formation. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to induce enantioselectivity. Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry validates purity. X-ray diffraction of intermediates, such as threo-2-(2,6-dimethoxyphenoxy)-3-hydroxypropanoic acid, provides stereochemical benchmarks .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (acid dissociation). Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., fungal CYP51). ADMET predictors (e.g., SwissADME) estimate bioavailability and metabolic stability. Validate with experimental logD7.4 measurements and hepatic microsome assays .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, inoculum size) or compound purity. Replicate studies under standardized CLSI guidelines. Use orthogonal assays (e.g., time-kill kinetics vs. MIC) and characterize impurities via LC-MS. Cross-reference SAR with structurally similar compounds, such as 3,4,5-trimethoxyphenylacetic acid derivatives, to identify critical functional groups .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Modify formulation using co-solvents (PEG 400, DMSO ≤10%) or cyclodextrin inclusion complexes. Salt formation (e.g., sodium or lysine salts) enhances aqueous solubility. Assess solubility via shake-flask method (pH 1.2–7.4) and validate stability under physiological conditions .

Q. How can advanced analytical methods resolve degradation products during storage?

- Methodological Answer : Use stability-indicating UPLC-PDA methods with C18 columns (gradient: 0.1% formic acid/acetonitrile). Accelerated degradation studies (40°C/75% RH) identify hydrolytic or oxidative byproducts (e.g., demethylation of methoxy groups). High-resolution mass spectrometry (HRMS/MS) fragments ions for structural identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.